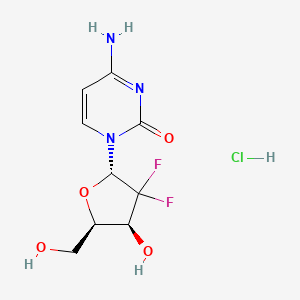

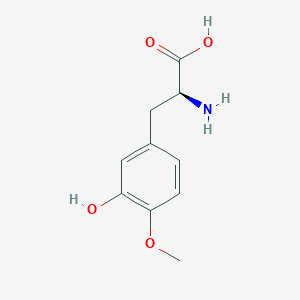

(2S)-2-アミノ-3-(3-ヒドロキシ-4-メトキシフェニル)プロパン酸

説明

Tyrosine, 3-hydroxy-O-methyl- is a derivative of the amino acid tyrosine. It is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. This compound is notable for its role in various biochemical processes and its presence in certain natural products, such as antibiotics like saframycin and safracin .

科学的研究の応用

Tyrosine, 3-hydroxy-O-methyl- has several applications in scientific research:

Chemistry: Used in the study of protein modifications and bioconjugation techniques.

Biology: Investigated for its role in enzyme activity and protein interactions.

Medicine: Explored for its potential in drug development, particularly in the synthesis of antibiotics.

Industry: Utilized in the production of bioactive compounds and materials.

作用機序

Target of Action

It has been used to inhibit prostaglandin e (2) production , suggesting that it may interact with enzymes involved in prostaglandin synthesis.

Biochemical Pathways

The compound is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA) This suggests that it may be involved in the metabolism of dietary polyphenols

Pharmacokinetics

The compound exhibits interesting pharmacokinetic properties. After oral administration in rats, intact and conjugated forms of the compound were detected in the bloodstream, reaching maximum concentration in 15 minutes . The compound and its conjugates were also detected in target organs 6 hours post-administration . This indicates that the compound undergoes rapid conversion into conjugates and broadly distributes to organs with similar profiles . The absorption ratio was found to be ≥1.2% .

Result of Action

It has been suggested that the compound might contribute to the health benefits of dietary polyphenols

Action Environment

The action of the compound is influenced by the gut microbiota, which converts dietary polyphenols into this compound This suggests that the gut microbiota and diet can influence the compound’s action, efficacy, and stability

生化学分析

Biochemical Properties

(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid interacts with the GPR41 receptor, with greater affinity than 4-hydroxy-3-methoxycinnamic acid . The activation of this receptor plays a crucial role in the improvement of hepatic steatosis by stimulating the lipid catabolism pathway .

Cellular Effects

The compound has been suggested to have several beneficial effects, such as antidiabetic properties, anticancer activities, and cognitive function improvement, in animal models and human studies . It contributes to improved hepatic lipid metabolism via GPR41 .

Molecular Mechanism

The molecular mechanism of (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid involves its interaction with the GPR41 receptor . The activation of this receptor leads to the stimulation of the lipid catabolism pathway, which in turn improves hepatic steatosis .

Temporal Effects in Laboratory Settings

After oral administration of (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, intact and conjugated forms of the compound in the bloodstream were detected and reached the maximum concentration in 15 minutes . The compound and its conjugates were also detected in the target organs 6 hours post-administration .

Dosage Effects in Animal Models

In Sprague-Dawley rats, orally administered (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid (10 mg/kg body weight) undergoes rapid metabolism and wide tissue distribution with ≥1.2% absorption ratio .

Metabolic Pathways

(2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid . This conversion is facilitated by hydroxycinnamate reductase, an enzyme that acts as a heterodimeric NADH-dependent coumarate reductase .

Transport and Distribution

After oral administration, (2S)-2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid undergoes rapid conversion into conjugates, and they broadly distribute to organs with similar profiles (kidneys > liver > thoracic aorta > heart > soleus muscle > lungs) .

Subcellular Localization

Given its broad distribution to various organs and its interaction with the GPR41 receptor , it can be inferred that the compound may be localized in various cellular compartments where these interactions occur.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Tyrosine, 3-hydroxy-O-methyl- typically involves the hydroxylation and methylation of tyrosine. The process can be carried out using chemical catalysts or enzymatic methods. For instance, the hydroxylation of aromatic rings can be catalyzed by enzymes such as SfmD, followed by methylation using methyltransferases like sacF and sacG .

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation and enzymatic catalysis. These methods offer high specificity and efficiency, making them suitable for large-scale production. The use of genetically engineered microorganisms to express the necessary enzymes for hydroxylation and methylation is a common approach .

化学反応の分析

Types of Reactions: Tyrosine, 3-hydroxy-O-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of quinones.

Reduction: Reduction reactions can convert quinones back to their hydroquinone forms.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium complexes for O-alkylation.

Major Products:

Quinones: Formed through oxidation.

Hydroquinones: Formed through reduction.

Substituted Aromatics: Formed through electrophilic substitution.

類似化合物との比較

Tyrosine: The parent compound, which lacks the hydroxyl and methyl modifications.

3-Hydroxytyrosine: Similar to Tyrosine, 3-hydroxy-O-methyl-, but without the methyl group.

O-Methyltyrosine: Similar, but without the hydroxyl group.

Uniqueness: Tyrosine, 3-hydroxy-O-methyl- is unique due to its specific modifications, which confer distinct chemical properties and biological activities. These modifications enhance its reactivity and make it a valuable tool in biochemical research and industrial applications .

特性

IUPAC Name |

(2S)-2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c1-15-9-3-2-6(5-8(9)12)4-7(11)10(13)14/h2-3,5,7,12H,4,11H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXPIKKZQGWJMW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10963096 | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4368-01-8, 35296-56-1 | |

| Record name | 4-Methoxytyrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004368018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levodopa, 4-O-methyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035296561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-O-methyltyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10963096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVODOPA, 4-O-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U75PY6L5YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B601139.png)